N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide
Overview
Description
N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Anti-HIV Activity : A compound structurally related to N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide, namely 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Catalysis in Organic Synthesis : A derivative, ((2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC), has been used as a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, highlighting its significance in facilitating certain organic synthesis processes (Ma et al., 2017).
Androgen Receptor Antagonism : Various 4-(anilino)pyrrole-2-carboxamides, related to the queried compound, have been synthesized as novel androgen receptor (AR) antagonists. They are effective against human prostate tumor LNCaP cells with mutated nuclear androgen receptors, suggesting potential applications in prostate cancer treatment (Wakabayashi et al., 2008).
Potential Antineoplastic Agent : The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been studied for its potential as an antineoplastic agent. This shows the broader applicability of pyrrolidine carboxamide derivatives in cancer research (Banerjee et al., 2002).
Antidepressant and Nootropic Agents : N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the queried compound, have shown potential as antidepressant and nootropic agents (Thomas et al., 2016).
Synthetic Methodologies and Crystallography : Studies on compounds like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, which relate to the chemical structure of interest, provide insights into synthetic methodologies and crystallography, contributing to our understanding of the structural properties of such compounds (Chen et al., 2011).
Anti-Proliferative Activity : N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide has been synthesized and evaluated for anti-proliferative activity on A375 cells, suggesting its potential in cancer therapy (Zhou et al., 2021).
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-10(13)4-5-11(9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCVCLDPNPWEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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